molecular formula C10H7F3N2O2 B6153231 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid CAS No. 148058-40-6

2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid

Cat. No.: B6153231
CAS No.: 148058-40-6
M. Wt: 244.17 g/mol
InChI Key: ILMVLFNNVDOUFY-UHFFFAOYSA-N
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Description

2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid is a compound that features a trifluoromethyl group and a diazirine ring attached to a phenylacetic acid backbone

Mechanism of Action

Target of Action

Similar compounds with a diazirine group are often used as photo-reactive cross-linkers in biological research . They can bind to various biological targets when exposed to UV light, allowing researchers to study protein-protein interactions and other biological phenomena .

Mode of Action

The mode of action of this compound is likely related to its diazirine group. Diazirines are known to form covalent bonds with nearby molecules when exposed to UV light . This property makes them useful as cross-linkers, allowing them to create stable links between different biological molecules. The trifluoromethyl group may enhance the reactivity of the diazirine .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the efficiency of diazirine cross-linking is known to be influenced by UV light intensity . Furthermore, the compound’s stability could be affected by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Diazirine Ring: This step involves the reaction of a suitable precursor with trifluoromethyl diazomethane under photolytic conditions to form the diazirine ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, using a boronic acid derivative and a palladium catalyst.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the diazirine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced diazirine derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.

    Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing photoactivatable drugs.

    Industry: Utilized in the development of advanced materials with specific reactivity and stability properties.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenylacetic acid: Lacks the diazirine ring, making it less reactive under photolytic conditions.

    3-(trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.

    2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid, altering its chemical properties.

Uniqueness

2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid is unique due to the presence of both the trifluoromethyl group and the diazirine ring, which confer distinct photoreactivity and chemical versatility. This makes it particularly valuable in applications requiring precise molecular modifications and interactions.

Properties

CAS No.

148058-40-6

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]acetic acid

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)9(14-15-9)7-3-1-6(2-4-7)5-8(16)17/h1-4H,5H2,(H,16,17)

InChI Key

ILMVLFNNVDOUFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2(N=N2)C(F)(F)F

Purity

95

Origin of Product

United States

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